2H-Pyran-2-amine,tetrahydro-,(2R)-(9CI)
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Overview
Description
2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI) is a chemical compound with the molecular formula C5H11NO It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom The compound is characterized by the presence of an amine group attached to the second carbon of the tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI) typically involves the reduction of pyran derivatives followed by amination. One common method is the catalytic hydrogenation of 2H-pyran-2-one to form tetrahydropyran, which is then reacted with ammonia or an amine under suitable conditions to yield the desired product. The reaction conditions often include the use of a catalyst such as palladium on carbon and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of 2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI) may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors and automated systems for amination can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: It can be further reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Formation of saturated amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biological systems and as a building block for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI) involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyran-2-amine, tetrahydro-N-methyl-
- 2H-Pyran-2-amine, tetrahydro-N,N-dimethyl-
Uniqueness
2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI) is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to its methylated derivatives, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C5H12ClNO |
---|---|
Molecular Weight |
137.61 g/mol |
IUPAC Name |
(2S)-oxan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c6-5-3-1-2-4-7-5;/h5H,1-4,6H2;1H/t5-;/m0./s1 |
InChI Key |
ACFJLJIKQOJXQM-JEDNCBNOSA-N |
Isomeric SMILES |
C1CCO[C@@H](C1)N.Cl |
Canonical SMILES |
C1CCOC(C1)N.Cl |
Origin of Product |
United States |
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